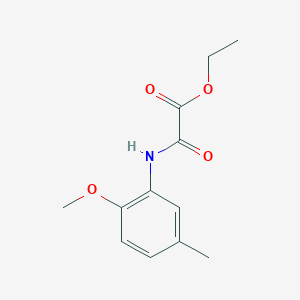

Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate

Description

Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate is an α-ketoester derivative featuring an anilino group substituted with methoxy (ortho) and methyl (meta) groups on the phenyl ring. The compound’s ethyl ester group enhances solubility in organic solvents, while the substituted phenyl ring influences electronic and steric properties, which are critical for interactions with biological targets.

Properties

IUPAC Name |

ethyl 2-(2-methoxy-5-methylanilino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-4-17-12(15)11(14)13-9-7-8(2)5-6-10(9)16-3/h5-7H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUCEUFIVXLYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=CC(=C1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate typically involves the reaction of 2-methoxy-5-methylaniline with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification of the product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate exhibit promising antiviral properties. For instance, studies have shown that similar compounds can act as entry inhibitors for viruses such as HIV-1 by targeting the CD4 binding site on the viral gp120 protein . This mechanism can potentially prevent viral entry into host cells, making it a candidate for further investigation in antiviral drug development.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in relation to leukemia and other malignancies. Its structural analogs have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The ability to modify its structure allows for the optimization of its biological activity against specific cancer types.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Compounds within this class have shown effectiveness in inhibiting topoisomerase II, an enzyme critical for DNA replication and repair, thereby providing a pathway for developing new chemotherapeutic agents .

Organic Synthesis Intermediate

Due to its versatile functional groups, this compound serves as an important intermediate in organic synthesis. It can be used to construct complex molecules through various reactions such as nucleophilic substitutions and acylations, facilitating the development of new pharmaceuticals and agrochemicals.

Catalyst Development

The compound has been explored in catalytic applications, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. Its derivatives can act as catalysts or catalyst precursors in organic transformations, contributing to greener synthetic methodologies that minimize waste and enhance efficiency .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.

Comparison with Similar Compounds

Physicochemical Properties

- Solubility : Ethyl esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, THF). The 2-methoxy-5-methyl substitution in the target compound may enhance lipophilicity compared to the 4-methoxy analog .

- Spectroscopic Data: NMR: Analogous compounds (e.g., Ethyl 2-(1H-indol-3-yl)-2-oxoacetate) show characteristic carbonyl peaks at δ 160–170 ppm (¹³C) and aromatic protons at δ 6.5–8.5 ppm (¹H) . MS: Molecular ion peaks for ethyl esters typically align with [M+H]+ values (e.g., m/z 194.1 for Ethyl 2-oxo-2-(phenylamino)acetate ).

Stability and Reactivity

- Amino vs. Thio Linkages: The target compound’s amino group increases nucleophilicity compared to sulfanyl analogs (e.g., ’s thio derivative), making it more reactive in acyl transfer reactions .

- Steric hindrance from the 5-methyl group may slow hydrolysis of the ester moiety compared to unsubstituted analogs.

Biological Activity

Ethyl 2-((2-methoxy-5-methylphenyl)amino)-2-oxoacetate, a compound with potential biological significance, has been investigated for its various biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound can be described by its molecular formula . The structure includes an ethyl ester group, an amino group attached to a methoxy-substituted phenyl ring, and a ketone moiety. These structural features contribute to its reactivity and biological interactions.

The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds with target proteins, while the ester group may undergo hydrolysis to release active metabolites that exert biological effects. Research suggests that the compound may inhibit thiol-containing enzymes due to the presence of the methoxy and amino groups, leading to potential antimicrobial effects .

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. In vitro assays have demonstrated that the compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, studies have shown that it inhibits bacterial growth at concentrations as low as 25 μg/mL, suggesting a promising therapeutic potential in treating infections.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. In cellular models, this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect was observed at concentrations ranging from 10 to 50 μM, indicating its potential use in inflammatory diseases .

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using a broth microdilution method:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

These results indicate that the compound possesses selective antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory responses, mouse splenocytes were treated with this compound in the presence of LPS. The results showed a significant reduction in cell activation markers:

| Treatment Condition | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 1200 |

| LPS Only | 1800 |

| LPS + Compound | 800 |

This data highlights the compound's potential as an anti-inflammatory agent by modulating immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.